molecular formula C23H17NO5S2 B2809505 (Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 875285-87-3

(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No.: B2809505
CAS No.: 875285-87-3
M. Wt: 451.51
InChI Key: DBLDZGGKSJHESJ-UYRXBGFRSA-N
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Description

The compound “(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid” is a thioxothiazolidinone derivative characterized by a Z-configuration at the methylene bridge, a 4-methoxyphenyl-substituted furan moiety, and a phenylacetic acid side chain. Its core structure comprises a thioxothiazolidinone ring (4-oxo, 2-thioxo), which is a sulfur-containing heterocycle known for diverse bioactivities, including antimicrobial and anti-inflammatory properties. The furan ring and methoxy group may enhance lipophilicity and π-π stacking interactions, while the phenylacetic acid moiety could influence solubility and target binding.

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S2/c1-28-16-9-7-14(8-10-16)18-12-11-17(29-18)13-19-21(25)24(23(30)31-19)20(22(26)27)15-5-3-2-4-6-15/h2-13,20H,1H3,(H,26,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDZGGKSJHESJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a compound of significant interest due to its potential biological activities. Its unique structural features suggest interactions with various biological targets, making it a candidate for drug discovery and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan ring and methoxy group contributes to its reactivity and potential bioactivity. The compound can be synthesized through various methods, allowing for modifications that can enhance its pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives of thiazolidinone compounds exhibit antimicrobial properties against a range of bacteria. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 μg/mL
Escherichia coli6.25 μg/mL
Pseudomonas aeruginosa12.5 μg/mL

Studies have reported that the compound's antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity, potentially through the inhibition of specific enzymes involved in these processes .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound demonstrated moderate to strong antiproliferative activity, particularly against leukemia cells.

Cell Line IC50 (μM) Mechanism of Action
HL-60 (human leukemia)10Induction of apoptosis
K562 (chronic myeloid leukemia)15Cell cycle arrest

Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways and activates caspases, leading to programmed cell death . Flow cytometric analysis confirmed the induction of apoptosis in treated cells.

3. Anti-inflammatory Activity

Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can reduce the production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A recent study highlighted the synthesis and evaluation of various thiazolidinone derivatives, including our compound of interest. The study found that modifications at specific positions significantly enhanced biological activity. For instance, substituents on the phenyl ring were shown to influence both antimicrobial and anticancer activities positively .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of thiazolidinone derivatives, which are known for their diverse biological activities. The structural complexity arises from the incorporation of furan and thiazolidinone moieties, which enhance the compound's pharmacological properties. The presence of the methoxy group on the phenyl ring is significant for its biological activity, as it influences electron donation and molecular interactions with biological targets.

Antiproliferative Activity

Research has demonstrated that thiazolidinone compounds containing furan moieties exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of (Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid possess significant anticancer properties, particularly in human leukemia cell lines. The activity is often dose-dependent and varies with structural modifications at the C-terminal of the thiazolidinone framework .

Antibacterial and Antifungal Activities

In addition to anticancer properties, derivatives of this compound have shown promising antibacterial and antifungal activities. For example, certain synthesized derivatives have been tested against Gram-negative bacteria and demonstrated effective inhibition, suggesting potential as new antibiotic agents . The presence of the furan ring in these compounds is crucial for their biological activity, as it enhances solubility and interaction with microbial targets.

Case Studies

  • Antifungal Activity : In a study assessing antifungal properties against Fusarium oxysporum, compounds derived from thiazolidinone frameworks exhibited significant inhibitory effects, outperforming some commercial fungicides . The structure-function relationship highlighted that compounds with specific substituents on the furan ring displayed enhanced antifungal activity.
  • Antibacterial Activity : Another investigation into the antibacterial properties revealed that certain derivatives had low minimum inhibitory concentration (MIC) values against various pathogens, indicating strong potential for development into therapeutic agents against resistant bacterial strains .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (μM)Comments
5aMCF-714.05 ± 0.68High potency
5bMCF-731.44 ± 1.64Moderate potency
5cMCF-743.94 ± 2.24Lower potency
5gMCF-74.57 ± 0.09Very high potency

Table 2: Antimicrobial Activity Against Fusarium oxysporum

CompoundMIC (μg/mL)Activity Type
Compound A12.5Antifungal
Compound B25Antifungal
Compound C50Antibacterial

Comparison with Similar Compounds

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

  • Core Structure: 4-thiazolidinone (lacking the 2-thioxo group present in the target compound).
  • Substituents: Dual 4-methoxyphenyl hydrazono and methylene groups at positions 2 and 5, respectively, and a 4-hydroxyphenyl group at position 3.
  • The hydroxyphenyl group at position 3 may confer higher polarity compared to the phenylacetic acid side chain in the target compound .

(R)-2-{(6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamido}-2-phenylacetic Acid

  • Core Structure: Bicyclic β-lactam (5-thia-1-azabicyclo[4.2.0]oct-2-ene), distinct from the monocyclic thioxothiazolidinone.
  • Substituents: Phenylacetic acid side chain and an amino-phenylacetamido group.
  • Key Differences: The β-lactam core is associated with antibiotic activity (e.g., penicillin derivatives), whereas thioxothiazolidinones are linked to broader bioactivities. The bicyclic system may confer rigidity and stability but reduces synthetic accessibility compared to the target compound’s monocyclic structure .

Functional Group Impact

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Bioactivity
Target Compound Thioxothiazolidinone (5-(4-methoxyphenyl)furan-2-yl)methylene; phenylacetic acid Thioxo, oxo, methoxy, carboxylic acid Antimicrobial, anti-inflammatory (hypothesized)
5-(Z)-arylidene-4-thiazolidinone Thiazolidinone 4-Methoxyphenyl hydrazono; 4-hydroxyphenyl Oxo, hydroxy, methoxy Antioxidant, enzyme inhibition
Bicyclic β-lactam derivative β-lactam Phenylacetic acid; amino-phenylacetamido Carboxylic acid, β-lactam, thia Antibacterial

Electronic and Steric Considerations

  • Thioxo vs. This could improve interactions with nucleophilic residues in biological targets (e.g., cysteine proteases) compared to oxo-only analogs .
  • Furan vs. Phenyl Substituents : The furan ring in the target compound may offer improved π-π stacking compared to purely phenyl-substituted analogs, as seen in kinase inhibitors.
  • Phenylacetic Acid vs. Hydroxyphenyl : The carboxylic acid group in the target compound could improve solubility in physiological environments relative to hydroxylated analogs, balancing lipophilicity for membrane penetration.

Research Findings and Implications

While direct pharmacological data for “(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid” is sparse, structural parallels to validated bioactive compounds suggest plausible mechanisms:

  • Antimicrobial Potential: Thioxothiazolidinones are known to disrupt bacterial cell wall synthesis or enzyme function. The furan and thioxo groups may synergize to target Gram-positive pathogens.

Q & A

Basic: What are the standard protocols for synthesizing (Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid?

The synthesis typically involves a multi-step condensation reaction. A common approach includes refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and aldehyde-containing intermediates in a solvent system (e.g., DMF and acetic acid) for 2–4 hours . For example, sodium acetate acts as a base to deprotonate intermediates, while acetic acid aids in cyclization. Post-reaction, the product is purified via recrystallization (DMF-ethanol or methanol) to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates, while acetic acid promotes cyclization .
  • Temperature : Reflux (~110°C) ensures sufficient energy for imine formation without degrading heat-sensitive groups .
  • Purification : Gradient recrystallization (e.g., DMF → ethanol) removes unreacted aldehydes and byproducts .
  • Catalysts : Anhydrous sodium acetate (1:1 molar ratio with reactants) improves reaction efficiency .

Basic: What spectroscopic methods are employed to confirm the compound’s structure?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR : ¹H NMR confirms Z-configuration via coupling constants (e.g., olefinic protons at δ 6.8–7.5 ppm with J ≈ 12 Hz) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₂₄H₁₈N₂O₆S₂ at m/z 511.08) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

  • Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography provides unambiguous confirmation of stereochemistry, particularly for the Z-configuration of the exocyclic double bond .
  • Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus or C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents?

Substituent Biological Impact Reference
4-Methoxyphenyl (furan)Enhances lipophilicity and membrane penetration
Thioxothiazolidinone coreCritical for binding to cysteine proteases
Phenylacetic acidImproves solubility and pharmacokinetics

Substituting the 4-methoxy group with halogens (e.g., F, Cl) may increase target affinity, while replacing the furan with pyrazole alters selectivity .

Basic: What methods are used to determine the compound’s purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • TLC : Ethyl acetate/hexane (3:7) monitors reaction progress .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) evaluate hygroscopicity and thermal stability .

Advanced: How does the Z-configuration of the exocyclic double bond influence bioactivity?

The Z-configuration optimizes spatial alignment for target binding. Computational docking studies suggest that this configuration facilitates hydrogen bonding with active-site residues (e.g., Tyr-228 in COX-2) . Reverting to the E-isomer reduces activity by >50% in enzyme inhibition assays .

Basic: What strategies address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrugs : Esterify the carboxylic acid group to improve cell permeability .
  • Nanoformulation : Liposomal encapsulation increases bioavailability .

Advanced: How can researchers ensure reproducibility in biological activity assays?

  • Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers .
  • Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays).
  • Data validation : Replicate experiments across independent labs and use blinded analysis to minimize bias .

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